tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid is a compound that features a tert-butoxycarbonyl protecting group attached to an amino acid structure. This compound is primarily used in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural characteristics, which facilitate chemical reactions and modifications.
This compound can be synthesized through various chemical methods, often involving the reaction of 4-nitrophenylacetic acid derivatives with tert-butoxycarbonyl protected amines. The synthesis processes are well-documented in chemical literature and patents, showcasing its relevance in synthetic organic chemistry.
tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid falls under the classification of amino acids and their derivatives. It is particularly noted for its role as a building block in peptide synthesis and medicinal chemistry.
The synthesis of tert-butoxycarbonylamino-(4-nitro-phenyl)-acetic acid typically involves the following steps:
For example, one synthesis method reported yields of over 88% using DCC as a coupling agent under controlled conditions .
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insight into the structural integrity of the synthesized compound. Typical NMR results include chemical shifts that confirm the presence of functional groups associated with both the tert-butoxycarbonyl and nitrophenyl moieties.
The molecular structure of tert-butoxycarbonylamino-(4-nitro-phenyl)-acetic acid includes:
The molecular formula for this compound is C13H16N2O4, with a molecular weight of approximately 264.28 g/mol. The structure can be visualized through various chemical drawing software or databases that provide 2D and 3D representations.
tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups. The nitro group is known to participate in electrophilic aromatic substitution reactions, while the carboxylic acid can engage in esterification or amidation reactions.
The mechanism of action for tert-butoxycarbonylamino-(4-nitro-phenyl)-acetic acid primarily revolves around its use in peptide synthesis:
Kinetic studies often reveal that these reactions proceed efficiently under optimized conditions, yielding high purity products suitable for biological applications.
Relevant analytical data such as NMR spectra and mass spectrometry results confirm these properties .
tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid finds applications in:
tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid is a protected α-amino acid derivative featuring a Boc (tert-butoxycarbonyl) group on the amino functionality and a nitro-substituted phenyl ring attached to the α-carbon. Its molecular formula is C₁₃H₁₆N₂O₆, with a molecular weight of 296.28 g/mol [5]. The CAS Registry Number 115116-80-8 unambiguously identifies this compound in chemical databases [5]. Key synonyms include:
The SMILES notation O=C(O)C(C(=O)OC(C)(C)C)Nc1ccc(cc1)[N+](=O)[O-] encodes its atomic connectivity, confirming the Boc group (–OC(O)C(CH₃)₃), the chiral α-carbon bearing both amino and carboxylic acid groups, and the para-nitro phenyl ring [5].
Table 1: Core Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | 115116-80-8 |
| Molecular Formula | C₁₃H₁₆N₂O₆ |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 2-[(tert-Butoxycarbonyl)amino]-2-(4-nitrophenyl)acetic acid |
| Key Synonyms | 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid |
The systematic IUPAC name 2-[(tert-butoxycarbonyl)amino]-2-(4-nitrophenyl)acetic acid follows substitutive nomenclature rules [5]:
Structural Isomerism Considerations:
Table 2: Structural Isomers and Analogues
| Compound Name | CAS Number | Key Structural Difference |
|---|---|---|
| 2-(4-((Tert-butoxycarbonyl)(methyl)amino)phenyl)acetic acid | 251643-18-2 | Amino group on phenyl ring; methylated Boc |
| 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid | 71420-92-3 | Boc-amino group on benzylic methylene |
| Boc-4-nitro-L-phenylalanine | 7021882 (PubChem) | Intact amino acid backbone (α-NH₂, α-COOH) |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Key absorption bands (cm⁻¹) include:
Mass Spectrometry (MS):
This compound belongs to a broader class of Boc-protected arylacetic acid derivatives. Key comparisons:
Table 3: Physicochemical Comparison with Key Analogues
| Property | tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid | 2-(4-((Tert-butoxycarbonyl)(methyl)amino)phenyl)acetic acid [1] | Boc-4-nitro-L-phenylalanine [6] |
|---|---|---|---|
| CAS Number | 115116-80-8 | 251643-18-2 | 71420-92-3 |
| Molecular Formula | C₁₃H₁₆N₂O₆ | C₁₄H₁₉NO₄ | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 296.28 g/mol | 265.31 g/mol | 294.31 g/mol |
| Key Functional Groups | α-Boc-amino, α-COOH, p-NO₂Ph | Ring-methylated Boc-amino, acetic acid | α-Boc-amino, α-COOH, β-CH₂, p-NO₂Ph |
| Predicted logP | 1.85 | 2.69 | 1.92 |
Electronic Effects:The para-nitro group confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid (predicted pKa ≈ 3.5) compared to non-nitro analogues (pKa ≈ 4.2–4.5). This facilitates activation for peptide coupling or salt formation. The nitro group also directs electrophilic substitution on the ring meta to itself, useful for further derivatization [5] [6].
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: